Methyl 3-(dimethylsulfamoyl)benzoate
Description
Properties
IUPAC Name |
methyl 3-(dimethylsulfamoyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c1-11(2)16(13,14)9-6-4-5-8(7-9)10(12)15-3/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZKDPBATMOYEBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(dimethylsulfamoyl)benzoate typically involves the reaction of 3-aminobenzoic acid with dimethylsulfamoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified using methanol and a catalyst like sulfuric acid to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced catalytic systems and continuous flow reactors .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(dimethylsulfamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can replace the dimethylsulfamoyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(dimethylsulfamoyl)benzoate is a benzoate ester with a dimethylsulfamoyl group attached to the benzoate structure . While specific applications of this compound are not extensively detailed in the provided search results, related research and structural similarities with other compounds suggest potential uses.
Potential Applications Based on Structural Similarities and Research
- Pharmaceutical Research: this compound and its analogs are of interest in pharmaceutical research. The search results indicate that similar compounds are investigated for their potential as anti-inflammatory agents.
- Chemical Intermediate: Methyl benzoates, including this compound, can serve as intermediate compounds in the chemical industry . They can be directly used as spices, additives in daily chemical products, and preservatives .
- Synthesis of Complex Molecules: this compound can be a building block in the synthesis of more complex molecules. The synthesis of Methyl 5-chloro-2-[(dimethylsulfamoyl)oxy]benzoate, which shares structural similarities, involves several key steps, suggesting a similar approach could be used for this compound.
Data Table: Related Benzoate Esters and Their Applications
Case Studies and Research Findings
- Anti-inflammatory Effects: Methyl 4-chloro-3-(dimethylsulfamoyl)benzoate has been studied for anti-inflammatory effects, suggesting a potential application for this compound in similar research areas.
- Synthetic Cannabinoid Receptor Agonists: Sulfamoyl benzoate derivatives have been identified as synthetic cannabinoid receptor agonists (SCRAs), indicating a potential application in the development of novel psychoactive substances and related analytical research .
- Analytical Chemistry: The search results include NMR and mass spectrometry data for various methyl benzoate derivatives, which can be valuable in analytical chemistry for identifying and characterizing this compound and related compounds .
Mechanism of Action
The exact mechanism of action of Methyl 3-(dimethylsulfamoyl)benzoate is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or modulation of receptor activity. Further research is needed to elucidate the precise molecular mechanisms .
Comparison with Similar Compounds
Data Tables: Structural and Functional Comparisons
Table 1. Substituent Impact on Physicochemical Properties
| Substituent | LogP (Predicted) | Water Solubility (mg/L) | Bioactivity Profile |
|---|---|---|---|
| Dimethylsulfamoyl | 1.8–2.5 | ~50–100 | Sulfonamide-like enzymes |
| Sulfonylurea-triazine | 0.5–1.2 | 500–1000 | ALS inhibition (herbicidal) |
| Trifluoromethyl | 2.5–3.0 | <10 | Lipophilic drug candidates |
| Methoxy | 1.0–1.5 | 200–300 | Antioxidants, solvents |
Research Findings and Implications
- Synthetic Accessibility: The dimethylsulfamoyl group is synthetically tractable via sulfonation of methyl 3-aminobenzoate, followed by dimethylation .
- Stability : Compared to sulfonylurea herbicides, the absence of a urea bridge in the target compound may improve hydrolytic stability in acidic environments .
- Toxicity : Sulfonamide-related compounds often exhibit renal toxicity; esterification may mitigate this by altering metabolic pathways .
Biological Activity
Methyl 3-(dimethylsulfamoyl)benzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a benzoate group with a dimethylsulfamoyl substituent. The chemical formula is , and it has been investigated for various biological properties.
Biological Activities
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
The compound's mechanism of action in antimicrobial activity is believed to involve disruption of microbial cell membranes, leading to cell lysis and death.
2. Anticancer Properties
This compound has also been explored for its anticancer potential. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines, including breast and lung cancer cells.
Case Study: In Vitro Anticancer Activity
A study evaluated the cytotoxic effects of this compound on various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15.4 |
| A549 (Lung Cancer) | 20.8 |
| HeLa (Cervical Cancer) | 18.6 |
The compound induced apoptosis in these cells, as evidenced by increased levels of caspase-3 activity and DNA fragmentation assays .
The precise mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that it interacts with specific molecular targets involved in cell signaling pathways, potentially inhibiting key enzymes or modulating receptor activity .
Research Findings
Recent studies have focused on optimizing the structure of this compound to enhance its biological activity. Modifications to the sulfonamide group have shown improvements in both potency and selectivity against target cells.
Table: Structure-Activity Relationship (SAR)
| Derivative | Activity | Remarks |
|---|---|---|
| Compound A | High | Increased potency against cancer cells |
| Compound B | Moderate | Improved solubility |
| Compound C | Low | Poor metabolic stability |
These modifications are crucial for developing more effective therapeutic agents derived from this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
